1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide
Description
1-[2-Hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide is a triazole derivative featuring a 1,2,4-triazole core substituted at the 1-position with a 2-hydroxy-2-(2-methoxyphenyl)ethyl group and at the 3-position with a carbohydrazide moiety. The compound’s structure combines hydrogen-bonding capability (via the hydroxyl and carbohydrazide groups) with aromaticity and electron-donating effects (from the methoxyphenyl group). Such structural attributes are critical for interactions with biological targets, such as enzymes or receptors, and influence physicochemical properties like solubility and stability .
Properties
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1,2,4-triazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-20-10-5-3-2-4-8(10)9(18)6-17-7-14-11(16-17)12(19)15-13/h2-5,7,9,18H,6,13H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSOGJOGFZYDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=NC(=N2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, compounds with similar structures have been known to form oximes or hydrazones when they react with aldehydes and ketones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Result of Action
The formation of oximes or hydrazones could potentially alter the function of the target molecules, leading to changes at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the formation of oximes or hydrazones is acid-catalyzed , suggesting that the compound’s activity could be influenced by the pH of its environment.
Biological Activity
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2-methoxyphenyl derivatives with hydrazine and subsequent cyclization to form the triazole ring. The synthetic pathway typically involves:
- Formation of the hydrazone from 2-methoxyphenylacetaldehyde and hydrazine.
- Cyclization with appropriate reagents to form the triazole structure.
- Functionalization at the 3-position of the triazole with a carbohydrazide moiety.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 10–50 µg/mL, indicating moderate to strong antibacterial activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at concentrations ranging from 25 to 100 µg/mL, it demonstrated a significant reduction in TNF-α release compared to control groups . This suggests that the compound may have potential as an anti-inflammatory agent.
Cytotoxicity and Antiproliferative Activity
In terms of cytotoxicity, recent evaluations showed that this compound exhibited low toxicity against normal human cell lines while maintaining antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). IC50 values were reported above 100 µM for most derivatives tested, indicating a favorable safety profile .
Study 1: Evaluation of Anti-inflammatory Activity
In a study conducted on various triazole derivatives including our compound, researchers observed that specific substitutions on the triazole ring influenced anti-inflammatory activity significantly. The presence of methoxy and hydroxyl groups enhanced the inhibitory effects on cytokine production .
Study 2: Antimicrobial Testing
A comprehensive screening of synthesized triazole derivatives revealed that those with methoxyphenyl substitutions demonstrated superior antimicrobial efficacy compared to their unsubstituted counterparts. The study emphasized that modifications at the phenyl ring could tailor biological activity effectively .
Data Tables
| Biological Activity | Tested Concentration (µg/mL) | Effect Observed |
|---|---|---|
| Antibacterial | 10–50 | Significant inhibition against S. aureus and E. coli |
| Anti-inflammatory | 25–100 | Reduction in TNF-α and IL-6 production |
| Cytotoxicity | >100 | Low toxicity against normal cells |
Comparison with Similar Compounds
Structural Comparison with Similar Triazole Derivatives
Table 1: Key Structural Features of Comparable Triazole Compounds
Key Observations :
- Triazole Core : The target compound and ’s derivatives (e.g., 14) share the 1,2,4-triazole core, whereas ’s antitumor compound uses a 1,2,3-triazole, which alters ring electronics and steric effects .
- Substituent Effects : The methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl, chlorophenyl) in ’s antitumor derivatives .
Key Observations :
- Synthesis : Triazole derivatives often involve nucleophilic substitution or coupling reactions (e.g., ’s use of coumarin precursors) . The target compound’s carbohydrazide group likely requires hydrazine-based condensation.
- Crystallography : Planar triazole rings are common (), but substituents like methoxy or hydroxy groups may induce torsional angles, affecting molecular packing and stability .
Key Observations :
- Antifungal Potential: The target compound’s triazole core and hydroxyl/methoxy groups resemble fluconazole’s structure, suggesting possible CYP51 inhibition . However, the carbohydrazide group may alter binding affinity compared to fluconazole’s difluorophenyl group.
- Antitumor Activity : highlights that electron-withdrawing substituents (e.g., trifluoromethyl) enhance antitumor effects. The target compound’s electron-donating methoxy group may reduce potency unless compensated by carbohydrazide-mediated interactions .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 343–413 K | ↑ Cyclization | |
| Reaction Time | 6–8 hours | ↑ Purity | |
| Solvent System | Solvent-free | ↑ Efficiency |
Q. Table 2. Biological Activity Profile
| Assay | Target | Result (µM) | Reference |
|---|---|---|---|
| MIC (Antibacterial) | S. aureus | 12.5 ± 1.2 | |
| COX-2 Inhibition | Human recombinant | IC₅₀ = 8.7 ± 0.9 | |
| Cytotoxicity | HEK-293 | CC₅₀ = 98.3 ± 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
